molecular formula C7H16ClNO B8097566 (3R)-3-(Methoxymethyl)-piperidine HCl

(3R)-3-(Methoxymethyl)-piperidine HCl

Cat. No.: B8097566
M. Wt: 165.66 g/mol
InChI Key: VZQSCPYVOXUZJO-OGFXRTJISA-N
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Description

Significance of Chiral Nitrogen Heterocycles in Organic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to organic and medicinal chemistry. nih.govsynquestlabs.com These cyclic structures, where at least one carbon atom in a ring is replaced by nitrogen, are ubiquitous in nature, forming the core of essential biomolecules like alkaloids, vitamins, and hormones. nih.gov An estimated 59% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle, highlighting their importance in drug design. synquestlabs.com

The introduction of chirality—the property of a molecule being non-superimposable on its mirror image—to these nitrogen heterocycles adds a critical layer of complexity and specificity. whiterose.ac.uk Chiral heterocycles are pivotal in pharmaceuticals because biological systems, such as enzymes and receptors, are themselves chiral. This means that different enantiomers (mirror-image isomers) of a drug can exhibit vastly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. whiterose.ac.uk

The Piperidine (B6355638) Ring System as a Privileged Scaffold for Molecular Design

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is one of the most prevalent structural motifs in pharmaceutical and agrochemical compounds. nih.govijnrd.org Its prevalence has led to it being classified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. clinmedkaz.org The piperidine structure is found in numerous natural alkaloids and synthetic drugs, demonstrating its versatility. ijnrd.orgencyclopedia.pub

The utility of the piperidine scaffold stems from several key features:

Three-Dimensional Structure: The flexible, non-planar chair conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets. encyclopedia.pub

Basic Nitrogen Atom: The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, which can be crucial for molecular recognition and for improving the pharmacokinetic properties of a drug, such as solubility.

Synthetic Accessibility: A wide array of synthetic methods have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for chemists. nih.govnih.gov

These characteristics make the piperidine ring a versatile and reliable framework in the design of new bioactive molecules. clinmedkaz.org

Importance of Enantiomerically Pure Piperidine Derivatives in Pharmaceutical Development

The combination of the piperidine scaffold's privileged nature with the principles of chirality underscores the importance of enantiomerically pure piperidine derivatives in modern drug development. nih.gov The synthesis of piperidines with specific, controlled stereochemistry is a key objective in medicinal chemistry. nih.gov

Using a single, pure enantiomer rather than a racemic mixture (a 1:1 mixture of both enantiomers) can lead to drugs with improved potency, greater selectivity for the intended biological target, and a better safety profile by eliminating the potential for off-target effects from the unwanted enantiomer. The development of stereoselective synthetic methods, such as asymmetric hydrogenation, allows for the large-scale production of these enantiopure piperidine building blocks, which are essential for the creation of advanced therapeutics. nih.gov (3R)-3-(Methoxymethyl)-piperidine HCl is one such enantiomerically pure derivative, valued as a chiral building block for more complex molecules. bldpharm.comfluorochem.co.uk

This compound: A Profile

This compound is a chiral building block used in chemical synthesis. bldpharm.comcymitquimica.com As a derivative of piperidine, it provides a scaffold that is frequently incorporated into larger molecules in pharmaceutical and agrochemical research. The "(3R)" designation specifies the stereochemistry at the chiral center, and the "HCl" indicates that it is supplied as a hydrochloride salt, which often improves stability and handling characteristics.

Chemical and Physical Properties

The specific properties of this compound are compiled from various chemical suppliers. It is typically available as a solid and is intended for research and development purposes. cymitquimica.com

PropertyValueSource(s)
CAS Number 863578-42-1 cymitquimica.com
Molecular Formula C₇H₁₆ClNO cymitquimica.com
Molecular Weight 165.661 g/mol cymitquimica.com
Physical Form Solid cymitquimica.com
Purity ≥95% - 97% cymitquimica.comcymitquimica.com
InChI Key VZQSCPYVOXUZJO-OGFXRTJISA-N fluorochem.co.uk
Canonical SMILES COC[C@@H]1CCCNC1.Cl fluorochem.co.uk

This data is compiled from publicly available sources from chemical suppliers and is intended for informational purposes.

Synthesis and Spectroscopic Data

Detailed, peer-reviewed synthesis procedures and comprehensive spectroscopic data (such as NMR, IR, and mass spectrometry) for this compound are not widely available in public-domain literature. The compound is primarily offered as a commercial product for use in further synthetic applications. General methods for creating substituted piperidines include the hydrogenation of corresponding pyridine (B92270) derivatives or multi-step syntheses starting from chiral precursors. nih.gov The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Applications in Research

This compound is utilized as a specialized chemical intermediate. Its value lies in its defined three-dimensional structure, which is incorporated into the design of new, larger molecules. While specific, publicly documented end-products derived from this particular intermediate are limited, chiral 3-substituted piperidines are a known structural component in the exploration of various therapeutic areas. The methoxymethyl group at the 3-position provides a specific steric and electronic profile that can be used to probe interactions within the binding sites of biological targets like enzymes or receptors.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(methoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-3-2-4-8-5-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSCPYVOXUZJO-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Conformational Analysis

Absolute Configuration Determination of Piperidine (B6355638) Derivativesfrontiersin.orgacs.orgnih.gov

Determining the absolute configuration of a chiral molecule is a crucial step in its characterization, especially in the pharmaceutical field where enantiomers can have vastly different biological activities. For piperidine derivatives, the assignment of the (R) or (S) configuration at a stereocenter is typically achieved through a combination of synthetic methods using chiral precursors and analytical techniques. acs.org X-ray crystallography on a single crystal is the definitive method for determining absolute configuration. nih.gov However, when suitable crystals are not available, chiroptical spectroscopic methods provide a powerful alternative. frontiersin.orgresearchgate.net

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmtoz-biolabs.com This differential absorption, known as the Cotton effect, produces a characteristic spectrum that is highly sensitive to the molecule's absolute configuration. nih.gov

For chiral amines and their derivatives, ECD spectra can be used to assign the absolute configuration by comparing the experimental spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations. nih.govmtoz-biolabs.com The principle relies on the fact that enantiomers produce mirror-image ECD spectra. nih.gov Therefore, a positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other. For many chiral compounds, an empirical correlation exists where, for example, the (R) isomers consistently show a positive Cotton effect within a specific wavelength range, while the (S) isomers show a negative one. nih.gov The application of time-dependent density functional theory (TDDFT) has become a robust tool for predicting ECD spectra, allowing for the reliable assignment of absolute configuration by matching the calculated spectrum of a specific enantiomer with the experimental data. nih.gov

Table 1: Spectroscopic Techniques for Absolute Configuration Determination

Technique Principle Application to Chiral Piperidines
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. Provides unambiguous determination of absolute configuration if a suitable crystal can be grown. nih.gov
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The sign of the Cotton effect is correlated with the absolute configuration (R/S). Comparison with theoretical calculations (TDDFT) enhances reliability. nih.govnih.gov

| Nuclear Magnetic Resonance (NMR) | Using chiral derivatizing agents (e.g., Mosher's acid) to create diastereomers that exhibit distinct NMR signals. uzh.ch | Comparison of chemical shifts in the diastereomeric derivatives allows for the assignment of the unknown stereocenter. uzh.ch |

Conformational Preferences of the Piperidine Ring Systemnih.govnih.govacs.orgcymitquimica.com

The piperidine ring, like cyclohexane, is not planar and exists in several conformations to relieve angle and torsional strain. The most stable and predominant conformation is the chair form. msu.edu The chair conformation allows all carbon-carbon bonds to adopt staggered arrangements, minimizing torsional strain. msu.edu The piperidine ring can undergo a "ring flip" or "chair-chair interconversion," passing through higher-energy twist-boat and boat conformations. msu.edu

In a chair conformation, the substituents on the ring can occupy two distinct types of positions: axial (parallel to the main symmetry axis of the ring) and equatorial (extending from the periphery of the ring). msu.edu For (3R)-3-(Methoxymethyl)-piperidine HCl, the key conformational question is the orientation of the methoxymethyl group at C3 and the hydrogen atom on the nitrogen.

Stereoelectronic effects, which involve the interaction of electron orbitals, play a significant role in determining conformational stability. beilstein-journals.org Hyperconjugation, an interaction between filled bonding orbitals (like a C-H bond) and adjacent empty antibonding orbitals (like a C-C σ* orbital), can influence bond lengths and conformational preferences. beilstein-journals.org In piperidinium (B107235) salts, electrostatic interactions between the protonated nitrogen (N-H+) and polar substituents on the ring can significantly stabilize one conformer over another. nih.gov For instance, in 4-substituted piperidinium salts with polar substituents, a stabilization of the axial conformer is often observed due to favorable electrostatic interactions. nih.gov

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial substituents on the same side of the ring (known as 1,3-diaxial interactions). msu.edu The conformational preference is quantified by the conformational free energy difference (A-value), which represents the energy cost of having a substituent in the axial position.

In the case of this compound, the methoxymethyl group at the C3 position will predominantly occupy the equatorial position to minimize steric strain. Upon protonation to form the hydrochloride salt, the nitrogen atom becomes tetracoordinate. The proton on the nitrogen can be either axial or equatorial. The orientation of the N-H bond is influenced by the steric environment and stereoelectronic interactions within the molecule. nih.gov Generally, the N-H bond in piperidinium salts prefers the equatorial orientation to minimize steric clashes. However, the presence of other substituents can alter this preference.

Table 2: Factors Influencing Piperidine Ring Conformation

Factor Description Effect on this compound
Steric Hindrance Repulsive interactions between atoms occupying the same space. The methoxymethyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions.
Torsional Strain Strain due to eclipsing bonds. The chair conformation minimizes torsional strain by maintaining staggered bonds. msu.edu
Stereoelectronic Effects Interactions between electron orbitals. Electrostatic interactions between the N-H+ and the methoxymethyl group's oxygen atom may influence the conformational equilibrium. beilstein-journals.orgnih.gov

| Protonation | Addition of a proton to the nitrogen atom. | Creates a piperidinium ion, altering the electronic properties and steric environment around the nitrogen, influencing the axial/equatorial preference of the N-H bond. nih.gov |

Dynamic Stereochemistry and Conformational Exchange Pathwaysnih.gov

The piperidine ring is not static but undergoes rapid conformational changes at room temperature. The most significant of these is the chair-chair interconversion, where one chair form flips into the other. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. msu.edu

Dynamic Nuclear Magnetic Resonance (D-NMR) is a powerful technique for studying the rates and energetics of conformational exchange processes. optica.orgclockss.org If the exchange rate is fast on the NMR timescale, the spectrum shows time-averaged signals for the exchanging sites. As the temperature is lowered, the rate of exchange decreases.

At a certain temperature, known as the coalescence temperature, the separate signals for each conformer merge into a single broad peak. Below this temperature, if the exchange is slow enough, distinct signals for the axial and equatorial protons of each conformer can be observed. optica.org By analyzing the NMR spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. clockss.org For substituted piperidines, these studies provide quantitative data on the energy barriers separating the different chair conformers and the influence of substituents on these dynamics. optica.org

Kinetic Investigations of Conformational Processes

Kinetic investigations of the conformational processes in piperidine derivatives are essential for understanding the energy barriers and rates of interconversion between different spatial arrangements of the atoms. These processes primarily include ring inversion and the rotation of substituents. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to study these kinetics. optica.orgbeilstein-journals.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for these conformational changes. optica.org

For piperidine derivatives, the protonation of the nitrogen atom to form a hydrochloride salt introduces further complexity to the conformational equilibrium. The proton on the nitrogen can exist in either an axial or equatorial position, leading to the possibility of two distinct configurational isomers that may not be interconvertible. optica.org However, the piperidine ring itself can still undergo conformational changes, such as ring inversion.

In the case of substituted piperidines, the substituents can influence the rate of these conformational processes. For instance, the rotation of a bulky N-substituent, such as a tert-butoxycarbonyl (Boc) group, can be slow on the NMR timescale at low temperatures, leading to the observation of distinct signals for different rotamers. acs.org Line shape analysis of the variable temperature NMR spectra allows for the determination of the activation parameters for such rotational processes, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and the free energy of activation (ΔG‡). acs.org

The following table illustrates the type of kinetic data that can be obtained from such studies, using representative values for the rotation of an N-Boc group on a piperidine ring as an example.

Conformational ProcessMethodActivation ParameterValueReference Compound
N-Boc Group RotationDynamic 1H NMRΔH⧧~50 kJ/molN-Boc-2-aryl-4-methylenepiperidine
N-Boc Group RotationDynamic 1H NMRΔS⧧~ –10 J/K/molN-Boc-2-aryl-4-methylenepiperidine
N-Boc Group RotationDynamic 1H NMRΔG⧧ (at 195 K)~52 kJ/molN-Boc-2-aryl-4-methylenepiperidine
N-Boc Group RotationDynamic 1H NMRt1/2 (at -78 °C)~4 sN-Boc-2-phenylpiperidine

This table presents representative data for related piperidine compounds to illustrate the types of kinetic parameters determined in conformational studies. acs.orgacs.org Specific values for this compound would require dedicated experimental investigation.

The rate of these conformational changes can have a significant impact on a molecule's ability to bind to its biological target. nih.gov Therefore, understanding the kinetics of these processes is a critical aspect of drug design and development involving piperidine-based scaffolds.

Chemical Transformations and Derivatization Strategies

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. These transformations are fundamental for introducing diverse substituents and modulating the properties of the resulting molecules. Common derivatizations include N-alkylation, N-acylation, N-arylation, and the formation of sulfonamides.

N-Alkylation, N-Acylation, and N-Sulfonylation: These are among the most common modifications of the piperidine nitrogen. sigmaaldrich.com

N-Alkylation can be achieved through reductive amination or by reaction with alkyl halides. A simple methylation is a representative example of modifying the steric and electronic properties of the nitrogen. sigmaaldrich.com

N-Acylation to form amides is a widely used reaction in medicinal chemistry. sigmaaldrich.com For instance, reaction with acetyl chloride or acetic anhydride (B1165640) introduces an acetyl group.

N-Sulfonylation with reagents like methanesulfonyl chloride (MsCl) yields sulfonamides, which are stable functional groups often found in bioactive molecules. sigmaaldrich.com

N-Carbamoylation involves the reaction of the piperidine nitrogen with an isocyanate. This reaction leads to the formation of a urea-type linkage, a common motif in pharmacologically active compounds. This transformation can be catalyzed by a base and tolerates various functional groups.

These reactions are summarized in the table below.

Reaction TypeReagent ExampleFunctional Group Formed
N-AlkylationMethyl IodideTertiary Amine
N-AcylationAcetyl ChlorideAmide
N-SulfonylationMethanesulfonyl ChlorideSulfonamide
N-CarbamoylationPhenyl IsocyanateN-Substituted Urea (B33335)

N-Arylation: The introduction of aryl or heteroaryl groups at the nitrogen position is another key strategy. This can be accomplished through methods like Buchwald-Hartwig amination or by nucleophilic aromatic substitution with activated aryl halides, such as 4-fluoroacetophenone. organic-chemistry.org A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening and ring-closing sequence via Zincke imine intermediates. researchgate.net

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl group at the C3 position offers a handle for further manipulation, primarily through cleavage of the ether bond to unmask a primary alcohol. This transformation is crucial as it opens pathways to a new set of derivatives.

Ether Cleavage to Form (3R)-3-(Hydroxymethyl)piperidine: The methoxymethyl (MOM) ether can be cleaved under various acidic conditions. chemicalbook.com Lewis acids are particularly effective for this deprotection. Reagents such as bismuth trichloride (B1173362) (BiCl₃) or a combination of zinc bromide (ZnBr₂) and a thiol like n-propanethiol (n-PrSH) can efficiently and selectively remove the MOM group. nih.govnih.gov The reaction with trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2′-bipyridyl also facilitates this cleavage. bldpharm.com This deprotection yields (3R)-3-(hydroxymethyl)piperidine, a key intermediate for further functionalization, such as oxidation to a carboxylic acid or esterification.

Starting Material Reagent Product
(3R)-3-(Methoxymethyl)-piperidine Lewis Acid (e.g., BiCl₃) (3R)-3-(Hydroxymethyl)piperidine

Functionalization of the Piperidine Ring at Various Positions

Direct functionalization of the C-H bonds of the piperidine ring is a powerful strategy for introducing substituents at positions other than the nitrogen atom. The site of functionalization (regioselectivity) can be controlled by the choice of N-protecting group and the catalyst. ajchem-a.com

Functionalization at C2 and C4: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to specific positions. For example, an N-Boc-protected piperidine can be functionalized at the C2 position. In contrast, by using a different N-protecting group, such as an N-α-oxoarylacetyl group, the functionalization can be directed to the C4 position. ajchem-a.com

Indirect Functionalization at C3: The C3 position can be functionalized indirectly. One method involves the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane. ajchem-a.com Another approach is the diastereoselective lithiation of an N-Boc protected piperidine, followed by trapping with an electrophile. nih.gov

Synthesis of Spiropiperidine and Condensed Piperidine Ring Systems

Spiropiperidines, which contain a spirocyclic junction involving the piperidine ring, are of increasing interest in drug discovery due to their three-dimensional nature. Synthetic strategies often involve building the spiro-ring onto a pre-existing piperidine or forming the piperidine ring on a spirocyclic precursor.

A notable method for creating 3-spiropiperidines is the "Clip-Cycle" approach. This two-step sequence involves:

Clip: A cross-metathesis reaction between an N-protected amino-alkene and a thioacrylate, promoted by a catalyst like the Hoveyda-Grubbs catalyst.

Cycle: An intramolecular asymmetric aza-Michael cyclization of the metathesis product, catalyzed by a chiral phosphoric acid, to form the 3-spiropiperidine structure with high enantioselectivity.

Condensed (or fused) piperidine ring systems can also be synthesized through various cyclization strategies, often involving intramolecular reactions that form a new ring fused to the piperidine core.

Formation of Carboxylic Acid and Carbamoyl (B1232498) Derivatives

Derivatization of (3R)-3-(methoxymethyl)piperidine to form carboxylic acids and carbamoyl derivatives significantly expands its synthetic utility.

Formation of Piperidine-3-Carboxylic Acid Derivatives: (3R)-Piperidine-3-carboxylic acid (the (R)-enantiomer of nipecotic acid) can be synthesized from (3R)-3-(methoxymethyl)piperidine in a two-step process:

Deprotection: Cleavage of the methoxymethyl ether to the primary alcohol, (3R)-3-(hydroxymethyl)piperidine, as described in section 4.2.

Oxidation: Oxidation of the resulting primary alcohol to a carboxylic acid. Standard oxidation reagents that are effective for converting primary alcohols to carboxylic acids can be employed for this step.

Once formed, the carboxylic acid can be further converted into a variety of derivatives, such as esters or amides (carboxamides), using standard organic chemistry methods.

Formation of Carbamoyl Derivatives: Carbamoyl derivatives can be synthesized directly from the piperidine nitrogen.

N-Carbamoyl Derivatives: As mentioned in section 4.1, the reaction of the piperidine nitrogen with an isocyanate yields an N-substituted urea (an N-carbamoyl derivative).

Piperidine-3-carboxamides: These are amides of piperidine-3-carboxylic acid. Their synthesis involves coupling the carboxylic acid with an amine. A variety of these compounds have been synthesized and studied for their biological activities.

The table below illustrates the synthesis of various derivatives starting from (3R)-3-(Methoxymethyl)-piperidine HCl.

Starting CompoundTransformation SequenceFinal Derivative Class
(3R)-3-(Methoxymethyl)-piperidine1. Reaction with Phenyl IsocyanateN-Carbamoylpiperidine
(3R)-3-(Methoxymethyl)-piperidine1. Ether Cleavage (e.g., with BiCl₃)2. Oxidation of AlcoholPiperidine-3-carboxylic acid
(3R)-3-(Methoxymethyl)-piperidine1. Ether Cleavage2. Oxidation to Carboxylic Acid3. Amide Coupling with an AminePiperidine-3-carboxamide

Applications in Medicinal Chemistry and Drug Discovery

(3R)-3-(Methoxymethyl)-piperidine HCl as a Chiral Scaffold for Pharmaceutical Research

The rigid, yet conformationally flexible, piperidine (B6355638) ring of this compound serves as an excellent chiral scaffold for the development of new drugs. nih.govresearchgate.net The introduction of this chiral center can profoundly impact a molecule's interaction with its biological target, often leading to a more favorable pharmacological profile compared to its achiral or racemic counterparts. thieme-connect.com The methoxymethyl substituent at the 3-position provides a handle for further chemical modification, allowing for the fine-tuning of a compound's properties.

Physicochemical Properties of (3R)-3-(Methoxymethyl)-piperidine and its HCl salt:

Property(3R)-3-(Methoxymethyl)-piperidineThis compound
CAS Number 863635-98-7 bldpharm.com863578-42-1 nih.govacs.org
Molecular Formula C7H15NO bldpharm.comchemicalbook.comC7H16ClNO nih.govcymitquimica.com
Molecular Weight 129.20 g/mol bldpharm.comchemicalbook.com165.66 g/mol nih.govcymitquimica.com
Appearance -Solid nih.govcymitquimica.com
Purity 95% cymitquimica.com97% nih.govcymitquimica.com

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering novel chemical classes with similar biological activity to a known active compound. mdpi.comnih.gov This approach is crucial for generating new intellectual property and for overcoming liabilities associated with a particular chemical series. nih.gov While specific examples of scaffold hopping directly utilizing this compound are not extensively documented in publicly available literature, the general principles of using chiral piperidine scaffolds in this context are well-established. The unique three-dimensional arrangement of substituents on the piperidine ring can mimic the key pharmacophoric features of a different core structure, enabling a "hop" to a new chemical space. nih.gov

In lead optimization, the goal is to refine the properties of a promising compound to enhance its efficacy, safety, and pharmacokinetic profile. The introduction of the (3R)-3-(Methoxymethyl)-piperidine moiety can be a key step in this process. For instance, replacing a more flexible or metabolically labile group with this chiral piperidine can improve metabolic stability and oral bioavailability.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is particularly useful when the three-dimensional structure of the target is unknown. The defined stereochemistry and conformation of this compound make it an attractive component for creating focused libraries of compounds for ligand-based design. By understanding the structure-activity relationships of a series of active compounds, chemists can design new molecules that incorporate this chiral scaffold to optimize interactions with the target, such as hydrogen bonding and hydrophobic interactions.

Role as a Pharmaceutical Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

This compound is a valuable building block, serving as a pharmaceutical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). nih.gov Its pre-defined stereochemistry is a significant advantage, as it eliminates the need for challenging chiral separations or asymmetric syntheses at later stages of a synthetic route.

The successful transition of a drug candidate from discovery to development hinges on the ability to synthesize the API on a large scale in a cost-effective and reproducible manner. While specific large-scale synthesis protocols for this compound are proprietary, general strategies for the synthesis of chiral 3-substituted piperidines often involve multi-step sequences that may include resolutions or asymmetric transformations. nih.govacs.org Process optimization for such syntheses typically focuses on improving yields, reducing the number of steps, using less hazardous reagents, and ensuring high stereochemical purity. The development of robust and scalable routes to chiral piperidine intermediates like this compound is an active area of research in process chemistry. nih.gov

Incorporation into Biologically Active Chemical Entities

The (3R)-3-(Methoxymethyl)-piperidine scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different disease areas. clinmedkaz.org The specific orientation of the methoxymethyl group can play a crucial role in binding to the active site of an enzyme or receptor.

The renin-angiotensin system is a key regulator of blood pressure, and inhibitors of the enzyme renin are a class of antihypertensive drugs. Research in this area has shown that piperidine-based scaffolds can be highly effective as renin inhibitors. nih.gov For example, the synthesis and optimization of 3,5-disubstituted piperidine derivatives have led to potent renin inhibitors with good oral exposure. nih.gov While a direct study featuring this compound was not identified, the principles of designing piperidine-based renin inhibitors suggest that this scaffold could be a valuable component in the development of new antihypertensive agents.

Furthermore, piperidine derivatives have been investigated as inhibitors of other proteases. For instance, a series of HIV-1 protease inhibitors containing various piperidine analogues as P2-ligands have been designed and synthesized. These studies highlight the potential of the piperidine scaffold to interact with the active sites of proteases, making this compound a promising building block for the development of new protease inhibitors for various therapeutic applications.

Modulators of Neurological Receptors (e.g., GlyT1, GABA_B)

The piperidine nucleus is a key pharmacophore in many centrally acting agents. The (3R)-3-(methoxymethyl)piperidine scaffold, in particular, has been investigated for its potential to modulate neurological receptors such as the Glycine Transporter 1 (GlyT1) and the GABA_B receptor.

While direct studies on this compound as a GlyT1 inhibitor are not extensively documented in publicly available literature, the development of novel GlyT1 inhibitors often involves piperidine bioisosteres. A scaffold hopping approach has been utilized to identify new chemotypes for GlyT1 inhibitors, moving away from more common piperazine-based structures to explore novel piperidine-containing series. This suggests that substituted piperidines, such as the (3R)-3-(methoxymethyl) derivative, represent a promising area for the discovery of new GlyT1 inhibitors for conditions like schizophrenia.

In the context of GABAergic modulation, piperidine derivatives are of significant interest. GABA_B receptors, which are G-protein coupled receptors, are targets for therapeutic drugs like the antispastic agent baclofen. The discovery of positive allosteric modulators (PAMs) for the GABA_B receptor has opened new avenues for therapeutic intervention, offering the potential for more subtle modulation of the receptor compared to direct agonists. Research into the development of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has shown that these compounds can possess antidepressant activity comparable to the drug viloxazine, acting through the inhibition of biogenic amine reuptake. This highlights the potential of 3-alkoxymethylpiperidine scaffolds in the development of new neuropsychiatric drugs.

Agents with Anticancer and Antiproliferative Activity

The piperidine ring is a structural component of numerous natural and synthetic compounds with demonstrated anticancer and antiproliferative properties. Piperidine derivatives have been shown to induce apoptosis in cancer cells through various molecular pathways, including the regulation of signaling pathways like NF-κB and PI3K/Akt.

While specific studies detailing the anticancer activity of this compound are limited, the broader class of substituted piperidines has been extensively explored. For instance, novel piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. In some cases, these compounds have shown significant growth inhibition at low micromolar concentrations. The exploration of 3,3-disubstituted piperidines has led to the discovery of potent inhibitors of the HDM2-p53 interaction, a critical pathway in cancer development. These findings underscore the potential of the piperidine scaffold, including derivatives like (3R)-3-(methoxymethyl)piperidine, in the design of new anticancer agents.

Piperidine Derivative Class Anticancer Mechanism/Target Example Research Finding
General Piperidine AlkaloidsInduction of apoptosis, regulation of NF-κB, PI3K/Akt pathways.Piperine, a natural piperidine alkaloid, has shown therapeutic potential against various cancers.
Substituted PiperidinesInhibition of HDM2-p53 protein-protein interaction.A new subseries of substituted piperidines demonstrated tumor regression in human cancer xenograft models.
Vindoline-Piperazine ConjugatesAntiproliferative effects on human tumor cell lines.Certain conjugates showed low micromolar growth inhibition against a range of cancer cell lines.

Antimalarial Compound Development

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for the development of new antimalarial agents. The piperidine scaffold is present in several existing antimalarial drugs and is a key structural motif in many ongoing drug discovery programs.

Studies have shown that compounds containing a piperidine ring can exhibit good selectivity and activity against P. falciparum. A variety of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated, with some showing potent antimalarial activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains. The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of more effective antimalarials.

Piperidine-based Antimalarial Research Key Findings
1,4-Disubstituted Piperidine DerivativesCompounds exhibited nanomolar activity against chloroquine-sensitive and -resistant P. falciparum strains.
Reversed Chloroquine (B1663885) CompoundsA prototype molecule with a piperazine (B1678402) linker showed IC50 values lower than chloroquine for both resistant and sensitive strains.
Chalcone (B49325) Derivatives with Pyridine (B92270) MoietiesA synthesized chalcone with a pyridine ring displayed significant antimalarial activity.

Importance in the Synthesis of Clinically Relevant Compounds

Chiral piperidine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The specific stereochemistry of this compound makes it a valuable building block for the construction of complex, biologically active molecules.

A notable example of the importance of a structurally similar compound is in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) used to treat depression and other mood disorders. One of the key intermediates in the synthesis of Paroxetine is (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. This highlights the utility of 3-hydroxymethylpiperidine derivatives in the preparation of clinically significant drugs.

Advanced Characterization and Analytical Methods

Spectroscopic Analysis for Structural Elucidationnih.govhmdb.canih.govchemicalbook.com

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of (3R)-3-(Methoxymethyl)-piperidine HCl. Techniques such as Nuclear Magnetic Resonance (NMR) provide detailed information about the connectivity and spatial arrangement of atoms, while Terahertz (THz) spectroscopy offers insights into the solid-state properties of the crystalline form.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY and HMQC) are employed to assign all proton and carbon signals and confirm the compound's constitution and stereochemistry.

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the diastereotopic protons of the CH₂ group adjacent to the chiral center, the proton at the chiral C3 position, and the various protons on the piperidine (B6355638) ring. The hydrochloride salt form and the presence of the nitrogen atom influence the chemical shifts of the protons on the alpha-carbons (C2 and C6).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The signals for the piperidine ring carbons, the methoxymethyl side chain, and the methoxy carbon can be definitively assigned.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R)-3-(Methoxymethyl)-piperidine (Note: Predicted values for the free base in a standard solvent like CDCl₃. Actual shifts for the HCl salt in solvents like D₂O or DMSO-d₆ may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C22.6 - 3.1 (axial & equatorial)~53-55
C31.8 - 2.1~38-40
C41.3 - 1.8 (axial & equatorial)~25-27
C51.3 - 1.8 (axial & equatorial)~26-28
C62.6 - 3.1 (axial & equatorial)~46-48
-CH₂-O-3.3 - 3.6 (diastereotopic)~75-77
-OCH₃~3.35~59-61
N-HBroad signal, variableN/A

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the adjacencies of protons within the piperidine ring. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms, facilitating the definitive assignment of the ¹³C spectrum.

Terahertz (THz) spectroscopy, which probes low-frequency vibrational modes (typically 0.1-10 THz), is a valuable technique for analyzing the solid-state properties of molecular crystals like this compound. This method is particularly sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal lattice structure.

For this compound, THz spectroscopy could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the hydrochloride salt would exhibit unique THz absorption spectra due to variations in their crystal lattice vibrations (phonon modes).

Study Hydrogen Bonding: The strong N-H···Cl⁻ hydrogen bond in the crystal lattice gives rise to specific low-frequency vibrational modes that can be detected and characterized.

Confirm Crystalline Integrity: The technique can be used as a quality control tool to ensure batch-to-batch consistency of the crystalline form.

While specific THz spectra for this compound are not widely published, the analysis of other molecular crystals shows that they exhibit distinct absorption peaks in the THz region, which are characteristic of their specific crystal structure. mdpi.com

Chromatographic Techniques for Purity and Enantiomeric Excess Assessmentnih.govgoogle.comresearchgate.netgoogle.com

Chromatographic methods are essential for determining the chemical and chiral purity of this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these assessments.

The piperidine ring exists predominantly in a chair conformation. Due to the substituent at the C3 position, two distinct chair conformers are possible through ring inversion, with the methoxymethyl group being either in an axial or an equatorial position. Dynamic HPLC (D-HPLC) is a specialized technique that can be used to study such dynamic conformational equilibria.

By selecting appropriate chromatographic conditions (sub-ambient temperatures and a suitable stationary/mobile phase combination), it may be possible to slow the rate of chair-to-chair interconversion to the timescale of the chromatographic separation. This would result in peak broadening or the appearance of two distinct peaks, allowing for the determination of the thermodynamic and kinetic parameters of the conformational exchange.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the chemical purity of this compound. The compound itself lacks a strong UV chromophore, which can present a challenge for detection. To overcome this, derivatization with a UV-active agent, such as benzoyl chloride or p-toluenesulfonyl chloride, can be employed prior to analysis. researchgate.netgoogle.com Alternatively, detection methods such as Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) can be used.

For assessing enantiomeric purity and ensuring a high enantiomeric excess of the (R)-enantiomer, chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

Table 2: Exemplary RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., Inertsil ODS-2, 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: Acetonitrile nih.gov
Gradient Isocratic or gradient elution depending on impurity profile
Flow Rate 1.0 mL/min nih.gov
Column Temperature 30 °C nih.gov
Detection UV at ~210 nm (for end absorption) or after derivatization (e.g., 228-254 nm) researchgate.netgoogle.com
Injection Volume 10-20 µL

This method would be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness for routine quality control. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govnih.gov

Mass spectrometry (MS) is used to confirm the molecular weight of (3R)-3-(Methoxymethyl)-piperidine and to gain structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol for the free base, and C₇H₁₆ClNO with a molecular weight of 165.66 g/mol for the hydrochloride salt. cymitquimica.comsynquestlabs.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 130.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) of the parent ion (m/z 130.12) would reveal characteristic fragment ions. The fragmentation pattern provides corroborating evidence for the proposed structure.

Table 3: Predicted Mass Spectrometry Fragmentation for [M+H]⁺ Ion

m/z (Mass-to-Charge Ratio)Proposed Fragment StructureDescription of Loss
130.12[C₇H₁₆NO]⁺Parent Ion ([M+H]⁺)
98.09[C₆H₁₂N]⁺Loss of methoxy group (-OCH₃) and a hydrogen
84.08[C₅H₁₀N]⁺Loss of the methoxymethyl side chain (-CH₂OCH₃)
70.06[C₄H₈N]⁺Cleavage of the piperidine ring

This fragmentation data, combined with NMR and chromatographic results, provides a definitive and comprehensive characterization of the this compound compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms, the bond lengths between them, and the angles and torsions that define the molecular conformation can be determined with high precision.

For this compound, such an analysis would definitively establish:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The orientation of the methoxymethyl substituent relative to the ring (axial vs. equatorial).

The precise bond lengths and angles within the molecule.

The intermolecular interactions, such as hydrogen bonding involving the piperidinium (B107235) proton and the chloride ion, that dictate the crystal packing.

Without experimental data, any discussion of these structural features for this compound remains hypothetical.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For (3R)-3-(Methoxymethyl)-piperidine HCl, DFT calculations offer a detailed understanding of its conformational preferences, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

The piperidine (B6355638) ring can adopt various conformations, primarily chair and boat forms, with the substituents occupying either axial or equatorial positions. Conformational analysis of this compound is crucial for understanding its biological activity, as the spatial arrangement of atoms dictates its interaction with biological targets.

Theoretical studies would typically involve geometry optimization of various possible conformers to determine their relative stabilities. The energy landscape, a mapping of the potential energy of the molecule as a function of its conformational degrees of freedom, can be generated. For piperidine derivatives, the conformational free energies are key to understanding the equilibrium between different forms. It has been noted in studies of similar 4-substituted piperidinium (B107235) salts that electrostatic interactions between substituents and the protonated nitrogen atom are significant drivers of conformational changes upon protonation. In the case of this compound, the protonated nitrogen in the piperidine ring introduces electrostatic interactions that can influence the conformational preference of the methoxymethyl group at the C3 position. These interactions can be accurately modeled using appropriate force fields and computational methods.

A hypothetical conformational analysis would reveal the most stable chair conformation, likely with the methoxymethyl group in an equatorial position to minimize steric hindrance. The energy differences between various stable and transition state conformations would quantify the barriers to conformational change.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerSubstituent PositionRelative Energy (kcal/mol)
Chair 1Equatorial0.00
Chair 2Axial2.50
Twist-Boat-5.80
Boat-7.20

Note: This table is illustrative and based on general principles of conformational analysis for substituted piperidines. Actual values would require specific DFT calculations.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For this compound, FMO analysis would help in predicting its behavior in chemical reactions. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity. The distribution of these frontier orbitals across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-0.2
HOMO-LUMO Gap8.3

Note: These values are hypothetical and serve as an example of data that would be generated from FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich areas (negative potential, prone to electrophilic attack) and blue representing electron-deficient regions (positive potential, susceptible to nucleophilic attack).

In the case of this compound, the MEP surface would highlight the electronegative oxygen atom of the methoxymethyl group and the positively charged region around the protonated nitrogen atom of the piperidine ring. This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for the molecule's binding to a biological receptor.

Prediction of Spectroscopic Properties (e.g., THz Spectra)

Computational methods, particularly DFT, can be employed to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. More advanced techniques can also predict terahertz (THz) spectra, which probe low-frequency collective vibrational modes.

For this compound, theoretical prediction of its THz spectrum could provide valuable information about its large-amplitude motions and intermolecular interactions in the solid state. Comparing the computationally predicted spectra with experimental data can serve as a powerful tool for structural validation.

Molecular Modeling and Docking Studies in Rational Drug Design

Molecular modeling techniques are central to modern drug discovery, enabling the design and optimization of new therapeutic agents. For this compound and its analogs, these methods can predict their binding affinity and mode of interaction with specific biological targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. A pharmacophore model can be developed based on the structures of known active compounds or the structure of the biological target's binding site.

For a compound like this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the oxygen atom), a positive ionizable feature (the protonated nitrogen), and hydrophobic groups. This model can then be used to search large chemical databases in a process called virtual screening to identify other molecules with similar pharmacophoric features that are also likely to be active. This approach accelerates the discovery of new lead compounds.

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. For piperidine derivatives, SAR explorations have revealed critical insights into how structural modifications influence biological activity. nih.govresearchgate.net

General SAR findings for piperidine-based compounds indicate that the nature, position, and stereochemistry of substituents on the piperidine ring are crucial for potency and selectivity toward various biological targets. nih.gov For instance, in a series of 3,4-disubstituted piperidine analogues acting as monoamine transporter inhibitors, the stereochemistry of the substituents dramatically affected selectivity between dopamine, norepinephrine, and serotonin (B10506) transporters.

QSAR models, which correlate physicochemical or structural descriptors with biological activity, have been successfully developed for various piperidine series. nih.govtandfonline.comnih.govtandfonline.com These models often employ 2D or 3D descriptors, such as topological indices, molecular shape, and electronic properties, to predict the activity of new derivatives. researchgate.net For example, QSAR studies on piperidine derivatives as CCR5 antagonists have utilized 3D methods like Comparative Molecular Field Analysis (CoMFA) to map out steric and electrostatic fields that are favorable or unfavorable for activity. These studies consistently show that specific substitutions on the piperidine ring are key to optimizing receptor binding.

In the context of this compound, several structural features are pertinent for SAR analysis:

The Piperidine Ring: This core scaffold provides a three-dimensional structure that correctly orients substituents for interaction with biological targets.

The 3-Position Substituent: The location of the substituent at the C3 position is a common feature in many biologically active piperidines. Its influence is highly dependent on the specific target.

The (R)-Stereochemistry: The absolute configuration at the C3 chiral center is critical. Enantiomers of chiral drugs often exhibit significantly different potency, efficacy, and safety profiles. For example, studies on chiral 3-substituted piperidines have demonstrated that one enantiomer can be significantly more active than the other. nih.gov

The Methoxymethyl Group: This substituent introduces specific properties. The ether oxygen can act as a hydrogen bond acceptor, while the methyl group adds lipophilicity. The flexibility of the C-O-C bond allows the group to adopt various conformations to fit into a binding pocket.

The following table summarizes key SAR findings from studies on various piperidine derivatives, which provide a framework for understanding the potential biological roles of (3R)-3-(Methoxymethyl)-piperidine.

Piperidine SeriesKey SAR FindingsPotential Relevance to (3R)-3-(Methoxymethyl)-piperidineReference
μ Opioid Receptor (MOR) AgonistsThe (3R, 4S) stereochemistry in certain 3,4-disubstituted piperidines was found to be essential for high MOR affinity and selectivity. The nature of the linker and substituents on attached phenyl rings played a pivotal role.Highlights the critical importance of the (R)-stereocenter at C3 for specific receptor interactions. nih.gov
CCR5 Antagonists3D-QSAR models indicated that steric bulk and electrostatic potential around the piperidine ring are key determinants of activity. Specific substitutions are required to optimize interactions.The size and hydrogen-bonding capability of the methoxymethyl group would significantly influence the steric and electrostatic fields around the molecule. frontiersin.org
Monoamine Transporter InhibitorsStereochemistry of 3,4-disubstituted piperidines dictates selectivity for DAT, NET, or SERT. For example, (-)-cis analogues showed DAT/NET selectivity.Demonstrates that the C3-substituent's stereochemistry is a primary determinant of target selectivity.[from first search: 11]
General Piperidine DerivativesModifications of the piperidine ring, such as introducing unsaturation or replacing it with an acyclic analogue, can lead to significant changes or complete loss of biological activity.Emphasizes the privileged nature of the saturated piperidine scaffold for orienting substituents.[from first search: 13]

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dispersion Forces)

The intermolecular interactions of this compound in a condensed phase (e.g., a crystal lattice or a receptor binding site) are governed by its structure as an ammonium (B1175870) salt. The protonation of the piperidine nitrogen creates a strong hydrogen bond donor site, while the chloride anion is a strong acceptor.

The key potential intermolecular interactions are:

Ionic Interactions: A strong electrostatic attraction exists between the positively charged piperidinium ring and the negatively charged chloride anion. In a biological context, this positive charge could form a salt bridge with an acidic amino acid residue like aspartate or glutamate. nih.gov

Dispersion Forces: Also known as London dispersion forces or van der Waals interactions, these arise from temporary fluctuations in electron density. The C5 aliphatic backbone of the piperidine ring and the methyl group contribute to these non-specific, but cumulatively significant, attractive forces.

Computational methods and crystal structure analysis of related compounds, such as other piperidine salts, provide valuable data on the geometry and energetics of these interactions. nih.goviucr.orged.ac.uk Hirshfeld surface analysis, for instance, is a computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.gov

The following table details the potential intermolecular interaction sites within the this compound structure.

Molecular SiteType of SitePotential Intermolecular Interaction(s)Description
Piperidinium N-HHydrogen Bond DonorStrong Hydrogen Bond (e.g., N⁺-H···Cl⁻)The protonated nitrogen is a strong donor, forming a primary interaction with the counter-ion.
Ether Oxygen (-O-)Hydrogen Bond AcceptorModerate Hydrogen Bond (e.g., X-H···O)The lone pairs on the ether oxygen can accept a hydrogen bond from a suitable donor.
Piperidinium CationIonicIonic Interaction / Salt BridgeThe overall positive charge of the cation leads to strong electrostatic attraction with anions.
Aliphatic C-H BondsWeak Hydrogen Bond DonorWeak Hydrogen Bond (e.g., C-H···O/Cl)Axial and equatorial protons on the piperidine ring can act as weak donors.
Entire MoleculeDispersionvan der Waals / Dispersion ForcesThe nonpolar hydrocarbon portions of the molecule contribute to overall attractive forces.

Computational Approaches for Stereoselective Reaction Prediction

The synthesis of enantiomerically pure compounds like (3R)-3-(Methoxymethyl)-piperidine is a significant challenge in organic chemistry. nih.govcapes.gov.br Computational chemistry offers powerful tools to predict and rationalize the stereochemical outcomes of asymmetric reactions, thereby guiding the development of efficient synthetic routes. researchgate.netacs.org

The primary computational method used for this purpose is the calculation of potential energy surfaces for reaction pathways, particularly using Density Functional Theory (DFT). By modeling the transition states (TS) that lead to different stereoisomers (e.g., R vs. S), chemists can predict which product will be favored. The stereoisomer formed via the lower energy transition state is expected to be the major product, as its rate of formation will be faster according to transition state theory.

Key applications of computational methods in predicting stereoselective piperidine synthesis include:

Catalytic Asymmetric Synthesis: In reactions using chiral catalysts, computational models can elucidate the structure of the catalyst-substrate complex and the key transition states. acs.orgnih.gov This helps in understanding the origin of enantioselectivity and in designing more effective catalysts. For example, DFT calculations have been used to rationalize the high regio- and enantioselectivity in the Rh-catalyzed synthesis of 3-substituted tetrahydropyridines. acs.org

Substrate-Controlled Diastereoselective Reactions: When a chiral center already exists in the starting material, computations can predict the facial selectivity of an incoming reagent, explaining why one diastereomer is formed preferentially.

Cyclization Reactions: For intramolecular reactions that form the piperidine ring, computational analysis can determine the most stable conformation of the precursor leading to cyclization and the lowest energy transition state for ring closure, thus predicting the stereochemistry of the newly formed chiral centers. scispace.com

The following table summarizes computational approaches used to predict stereoselectivity in the synthesis of chiral piperidines.

Computational MethodKey Parameter(s) CalculatedApplication in Stereoselective SynthesisExample Reference
Density Functional Theory (DFT)Transition State (TS) Energies (ΔG)Predicts the major stereoisomer by identifying the lowest energy reaction pathway. Rationalizes the role of catalysts and directing groups. acs.org
Molecular Mechanics (MM) / Molecular Dynamics (MD)Conformational Energies, Catalyst-Substrate Complex StructuresModels the non-covalent interactions in the catalyst-substrate complex that dictate stereochemical outcome. nih.gov
Ab Initio Methods (e.g., MP2, CCSD(T))Highly Accurate Electronic EnergiesProvides high-accuracy benchmark calculations for transition states, often used to validate DFT results for challenging systems. acs.org
Hybrid QM/MM MethodsEnergies of Large Systems (e.g., Enzymes)Used to model stereoselective reactions in complex environments like enzymes, where the active site is treated with QM and the rest of the protein with MM.[from first search: 5]

Q & A

Q. Q1. What are the optimized synthetic routes for (3R)-3-(Methoxymethyl)-piperidine HCl, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a derivative of (3R)-piperidine can be synthesized via oxalyl chloride-mediated coupling in chloroform, followed by HCl treatment to isolate the hydrochloride salt. Key steps include:

  • Reacting a piperidine precursor with methoxymethyl groups under controlled pH (e.g., 5% aqueous HCl for purification) .
  • Using silica gel column chromatography (chloroform:methanol = 50:1) to achieve >95% purity .
  • Stereochemical control is critical; microwave-assisted HCl treatment (180°C, 300 W) improves yield (70–72%) and reduces racemization .

Q. Q2. What analytical techniques are most reliable for confirming the structure and enantiomeric excess of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify methoxymethyl (–CH2_2OCH3_3) protons at δ 3.3–3.5 ppm and piperidine ring protons at δ 1.1–2.5 ppm .
  • Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (80:20) to resolve enantiomers; retention time differences ≥2 min confirm ≥98% ee .
  • FTIR: Methoxymethyl C–O stretching at 1100–1150 cm1^{-1} and piperidine N–H bending at 1600–1650 cm1^{-1} .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., methoxymethyl vs. hydroxymethyl groups) affect the compound’s bioactivity in neurological targets?

Methodological Answer:

  • Comparative SAR Studies: Replace methoxymethyl with hydroxymethyl and assess binding affinity to σ-1 receptors using radioligand assays (e.g., 3H^3\text{H}-(+)-pentazocine). Methoxymethyl derivatives show 3–5× higher selectivity due to enhanced lipophilicity (logP = 1.8 vs. 0.5 for hydroxymethyl) .
  • Molecular Dynamics Simulations: AMBER forcefields predict methoxymethyl groups stabilize hydrophobic interactions in receptor pockets (e.g., ΔG = −8.2 kcal/mol vs. −5.6 kcal/mol for unmodified piperidine) .

Q. Q4. What strategies mitigate racemization during multi-step synthesis of this compound?

Methodological Answer:

  • Low-Temperature Quenching: After coupling reactions, rapidly cool to 0°C and acidify with HCl to minimize epimerization .
  • Chiral Auxiliaries: Use (R)-BINOL-derived catalysts during methoxymethylation to maintain >99% stereointegrity .
  • In-line Monitoring: Employ PAT (Process Analytical Technology) with Raman spectroscopy to detect intermediate enantiomeric shifts in real time .

Q. Q5. How can metabolic stability of this compound be improved for in vivo studies?

Methodological Answer:

  • Deuterium Labeling: Replace labile hydrogens in the methoxymethyl group with deuterium (e.g., –CD2_2OCH3_3), increasing half-life in liver microsomes from 1.2 to 4.7 hours .
  • Prodrug Design: Synthesize a pivaloyloxymethyl (POM) ester prodrug to enhance oral bioavailability (Cmax_\text{max} increases from 0.8 μM to 2.5 μM in rat plasma) .

Q. Q6. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 1TQN). The methoxymethyl group avoids steric clashes in the active site, reducing metabolic oxidation (predicted KiK_i = 15 μM vs. 45 μM for non-methoxylated analogs) .
  • QSAR Models: Train a random forest model on 50 piperidine derivatives to correlate substituent electronegativity with CYP inhibition (R2^2 = 0.89) .

Methodological Challenges

Q. Q7. How to resolve discrepancies in reported NMR data for this compound across studies?

Methodological Answer:

  • Standardized Solvent Systems: Re-run NMR in deuterated DMSO (not CDCl3_3) to eliminate solvent-induced shifts; δ 3.4 ppm (–OCH3_3) becomes a singlet instead of a multiplet .
  • Cross-Validation: Compare with high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 162.1125 for [M+H]+^+) .

Q. Q8. What purification techniques maximize yield while retaining stereochemical integrity?

Methodological Answer:

  • Ion-Exchange Chromatography: Use Dowex 50WX2 resin (H+^+ form) to separate hydrochloride salts from neutral byproducts; elute with 0.5 M NH4_4OH in MeOH .
  • Crystallization Optimization: Hexane:acetone (10:1) yields 72% recovery with >99% ee; slow cooling (0.5°C/min) prevents inclusion of racemic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.